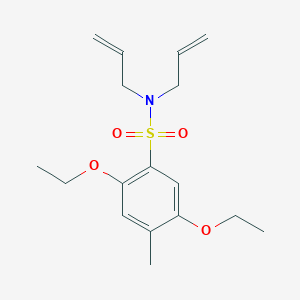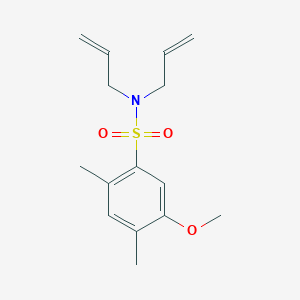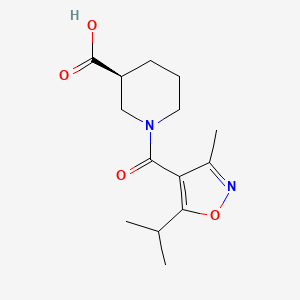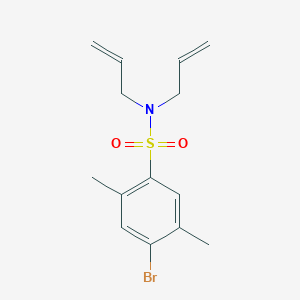
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromosulfalein and is a sulfonamide derivative that has a bromine atom and two prop-2-enyl groups attached to its benzene ring.
Wirkmechanismus
The mechanism of action of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is not well understood. However, it is believed that the compound binds to copper ions through its sulfonamide and prop-2-enyl groups. The resulting complex is then able to emit fluorescence upon excitation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide. However, it has been shown to be non-toxic to cells and has no significant effect on cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is its selectivity for copper ions. This property makes it a useful tool for the detection of copper ions in complex biological and environmental samples. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the modification of the compound to improve its solubility and other properties for use in various applications. Additionally, further studies are needed to understand the mechanism of action and potential biological effects of this compound.
Synthesemethoden
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with propargylamine in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group by the propargylamine, followed by the addition of a second propargylamine molecule to the sulfonyl group. The resulting compound is then brominated using bromine in the presence of a catalyst to yield 4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence upon excitation. This property makes it a promising candidate for use in environmental monitoring and biomedical imaging.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-5-7-16(8-6-2)19(17,18)14-10-11(3)13(15)9-12(14)4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVFZVCNDRVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

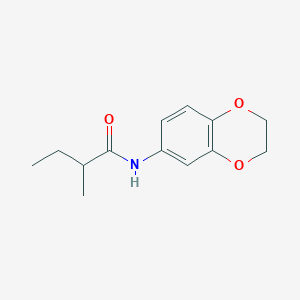
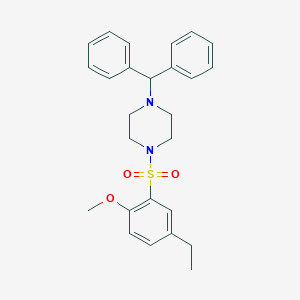
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
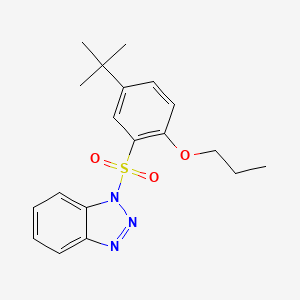

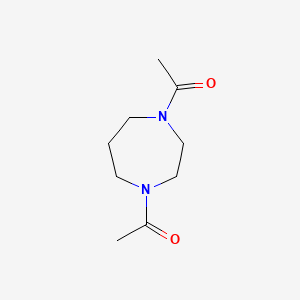


![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
